4-(2-Chlorophenyl)thiazol-2-amine hydrobromide
Description
4-(2-Chlorophenyl)thiazol-2-amine hydrobromide is a halogenated thiazole derivative characterized by a thiazole ring substituted with a 2-chlorophenyl group at the 4-position and an amine group at the 2-position, forming a hydrobromide salt. This compound is of interest in medicinal chemistry due to the biological activity of thiazole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties . The hydrobromide salt enhances solubility and stability, making it suitable for pharmaceutical formulations .
Synthesis: The compound is synthesized via a condensation reaction between 1-(2-chlorophenyl)ethanone and thiourea in the presence of bromine or iodine, followed by salt formation with hydrobromic acid . This method is analogous to the synthesis of related thiazol-2-amine derivatives .
Properties
IUPAC Name |
4-(2-chlorophenyl)-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S.BrH/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8;/h1-5H,(H2,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIHISHKYRHWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)N)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)thiazol-2-amine hydrobromide typically involves the reaction of 2-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)thiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or the chlorophenyl group .
Scientific Research Applications
Antimicrobial Properties
The thiazole moiety is known for its broad-spectrum antimicrobial activities. Several studies have demonstrated that derivatives of thiazole, including 4-(2-chlorophenyl)thiazol-2-amine hydrobromide, exhibit potent antibacterial effects against various pathogens.
- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death. For instance, compounds synthesized with the thiazole framework showed significant activity against both Gram-positive and Gram-negative bacteria .
- Case Study : A study highlighted the synthesis of a series of thiazole derivatives which were evaluated for their antimicrobial activity. Some derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
Anticancer Activity
Thiazole-containing compounds have been extensively researched for their anticancer properties, particularly against various cancer cell lines.
- Cytotoxicity Studies : Research has shown that this compound derivatives can induce apoptosis in cancer cells. For example, compounds derived from this thiazole structure demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MCF7), indicating effective growth inhibition .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of these compounds to cancer-related targets. The results suggest that modifications in the thiazole structure can enhance anticancer activity by improving interactions with target proteins involved in cell proliferation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
- In Vitro Studies : Various thiazole derivatives have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This suggests that these compounds could be developed into therapeutic agents for managing chronic inflammatory conditions .
Neurodegenerative Disease Applications
Recent research indicates that thiazole derivatives may play a role in treating neurodegenerative diseases such as Alzheimer's disease.
- Acetylcholinesterase Inhibition : Compounds similar to this compound have been shown to inhibit acetylcholinesterase, an enzyme associated with cognitive decline in Alzheimer's patients. The inhibition of this enzyme leads to increased levels of acetylcholine, potentially improving cognitive function .
Summary Table of Applications
| Application Area | Activity Type | Notable Findings |
|---|---|---|
| Antimicrobial | Bactericidal | MIC values as low as 0.5 µg/mL against pathogens |
| Anticancer | Cytotoxicity | IC50 values in low micromolar range against MCF7 |
| Anti-inflammatory | Cytokine inhibition | Reduced levels of TNF-alpha and IL-6 |
| Neurodegenerative | Acetylcholinesterase inhibition | Improved cognitive function potential |
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)thiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. The thiazole ring’s ability to participate in various biochemical reactions makes it a versatile pharmacophore .
Comparison with Similar Compounds
Substituent Position and Physical Properties
The position of the chlorine substituent on the phenyl ring significantly impacts physical properties. For example:
Table 1: Physical Properties of Chlorophenyl Thiazol-2-amine Derivatives
Key Observations :
- The 4-chloro isomer (para position) exhibits a higher melting point (213°C) compared to other positional isomers, likely due to symmetrical packing in the crystal lattice .
- Electron-withdrawing groups (e.g., nitro in 4-(3-nitrophenyl)thiazol-2-amine) further increase melting points (286°C) due to enhanced intermolecular interactions .
Biological Activity
4-(2-Chlorophenyl)thiazol-2-amine hydrobromide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
This compound (CAS No. 673477-11-7) features a thiazole ring substituted with a chlorophenyl group. This structural arrangement is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazole compounds, including this compound, exhibit notable anticancer properties. For instance, compounds similar to this one have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis, as evidenced by increased levels of pro-apoptotic proteins (Bax) and decreased anti-apoptotic proteins (Bcl-2). This results in cell cycle arrest at the S and G2/M phases, leading to inhibited proliferation of cancer cells .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Apoptosis induction |
| 4i | HepG2 | 2.32 | Cell cycle arrest |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies indicate that thiazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- In Vitro Studies : The compound has shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .
| Bacteria | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.23 |
| Escherichia coli | 0.47 |
Case Studies
- Anticancer Evaluation : A study evaluated the cytotoxicity of thiazole derivatives against MCF-7 and HepG2 cell lines, revealing that structural modifications significantly affect their potency. The compound with a para-chloro substituent exhibited enhanced activity compared to its ortho counterparts .
- Antimicrobial Efficacy : Another research highlighted the antibacterial effectiveness of thiazole derivatives against Bacillus cereus and Salmonella Typhimurium, suggesting that the presence of specific substituents on the thiazole ring enhances their antimicrobial properties .
The biological activity of this compound can be elucidated through its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : Thiazole compounds have been shown to inhibit bacterial topoisomerases, crucial for DNA replication and transcription, which leads to bacterial cell death .
- Induction of Apoptosis : In cancer cells, these compounds trigger apoptotic pathways through mitochondrial dysfunction, leading to an increase in reactive oxygen species (ROS) and subsequent activation of caspases .
Q & A
Basic Research Questions
Q. What synthetic methods are commonly used to prepare 4-(2-Chlorophenyl)thiazol-2-amine hydrobromide?
- Methodology : The compound is synthesized via cyclization reactions such as the Hantzsch thiazole synthesis. A typical approach involves reacting α-bromoketones with thiourea derivatives under thermal conditions. For example, heating 2-bromo-1-(2-chlorophenyl)ethanone with thiourea in ethanol at 80°C forms the thiazole core, followed by hydrobromide salt precipitation . Coupling reactions using carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP) in chloroform can also functionalize the thiazole amine group .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodology :
- 1H/13C NMR : Confirms aromatic protons (δ 6.8–7.5 ppm) and amine groups (broad singlet at δ 5.4–6.4 ppm) .
- IR Spectroscopy : Identifies N-H stretches (~3166 cm⁻¹) and C-Cl vibrations (~745 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 530 for derivatives) and fragmentation patterns .
Q. How are preliminary biological activities evaluated for this compound?
- Methodology :
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
Advanced Research Questions
Q. How can DFT calculations elucidate the electronic properties of this compound?
- Methodology : Density functional theory (B3LYP/6-31G*) predicts frontier molecular orbitals, electrostatic potential surfaces, and thermodynamic stability. For example, the chlorophenyl group’s electron-withdrawing effect lowers the HOMO-LUMO gap, enhancing electrophilic reactivity .
Q. What crystallographic strategies resolve protonation ambiguities in hydrobromide salts?
- Methodology : Single-crystal X-ray diffraction (using SHELX or ORTEP ) identifies protonation sites (e.g., amine vs. pyridine nitrogen). Hydrogen-bonding networks (e.g., N–H···Br⁻ vs. O–H···Br⁻) are analyzed via graph set theory to differentiate packing motifs .
Q. How to address discrepancies in reported biological activity data?
- Methodology :
- Orthogonal Assays : Cross-validate MTT results with fluorescence-based viability assays (e.g., resazurin) .
- Purity Verification : HPLC (≥95% purity) and elemental analysis to rule out impurities .
- Structural Analogs : Synthesize derivatives to isolate pharmacophoric groups (e.g., replacing chlorophenyl with nitrophenyl) .
Q. How do hydrogen-bonding patterns in crystal structures affect solubility?
- Methodology : Crystal packing analysis (via Mercury 4.0) reveals strong N–H···Br⁻ interactions that reduce solubility in apolar solvents. Solubility enhancement strategies include co-crystallization with hydrophilic counterions (e.g., acetate) .
Q. What synthetic modifications improve pharmacokinetic properties?
- Methodology :
- Hydrophilic Modifications : Introduce carboxylates via ester hydrolysis (e.g., using NaOH) to enhance aqueous solubility .
- Metabolic Stability : Fluorination at the phenyl ring reduces oxidative metabolism (tested via liver microsomal assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
